Ethyl 3-amino-3-ethylpentanoate
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Overview
Description
Ethyl 3-amino-3-ethylpentanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-ethylpentanoate can be synthesized through several methods. One common approach involves the reaction of 3-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. Another method involves the reaction of 3-ethylpentanoyl chloride with ethanol in the presence of a base, such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure efficient mixing and reaction rates. The reaction conditions are carefully controlled to optimize yield and purity, often involving elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-ethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-ethylpentanoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 3-ethylpentanoic acid and ethanol.
Reduction: 3-ethylpentanol.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Ethyl 3-amino-3-ethylpentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-ethylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Ethyl 3-amino-3-ethylpentanoate can be compared with other similar esters and amino acids:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
3-ethylpentanoic acid: The parent acid of this compound, used in organic synthesis.
This compound is unique due to the presence of both an ester and an amino group, allowing it to participate in a wider range of chemical reactions and interactions compared to simpler esters .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
ethyl 3-amino-3-ethylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-9(10,5-2)7-8(11)12-6-3/h4-7,10H2,1-3H3 |
InChI Key |
IRHNMZCYFNLWET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(=O)OCC)N |
Origin of Product |
United States |
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